Mn-mediated oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides with carbazate: access to quinazoline-2-carboxylates†
New Journal of Chemistry Pub Date: 2020-04-20 DOI: 10.1039/D0NJ00479K
Abstract
Mn-TBHP mediated oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides using methyl carbazate has been described. This procedure is realized through a cascade radical addition and aromatization process with high atom economy to furnish various heterocyclic C2 diversified quinazoline-2-carboxylate derivatives.
Recommended Literature
- [1] Dissolved oxygen sensor based on fluorescence quenching of oxygen-sensitive ruthenium complexes immobilized in sol–gel-derived porous silica coatings
- [2] Excitable dynamics in the bromate–sulfite–ferrocyanide reaction
- [3] Establishing empirical design rules of nucleic acid templates for the synthesis of silver nanoclusters with tunable photoluminescence and functionalities towards targeted bioimaging applications†
- [4] Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imaging
- [5] Emergence of microfluidic wearable technologies
- [6] Ester-directed orthogonal dual C–H activation and ortho aryl C–H alkenylation via distal weak coordination†
- [7] Emerging investigator series: kinetics of diopside reactivity for carbon mineralization in mafic–ultramafic rocks
- [8] Embedding heteroatoms: an effective approach to create porphyrin-based functional materials
- [9] Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†
- [10] Evolving better nanoparticles: Genetic algorithms for optimising cluster geometries
Journal Name:New Journal of Chemistry
research_products
-
CAS no.: 89640-58-4